[4-(Aminomethyl)oxan-4-yl]methanamine
Overview
Description
[4-(Aminomethyl)oxan-4-yl]methanamine: is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.2147 g/mol . It is also known by its systematic name tetrahydro-4H-pyran-4,4-dimethanamine . This compound is characterized by the presence of an oxane ring substituted with aminomethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)oxan-4-yl]methanamine typically involves the reaction of oxane derivatives with aminomethylating agents under controlled conditions. One common method includes the use of formaldehyde and ammonia in the presence of a catalyst to introduce the aminomethyl groups onto the oxane ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve multiple steps including purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Aminomethyl)oxan-4-yl]methanamine can undergo oxidation reactions where the aminomethyl groups are converted to corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines depending on the reducing agents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Compounds with new functional groups replacing the aminomethyl groups.
Scientific Research Applications
Chemistry: In chemistry, [4-(Aminomethyl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating various derivatives that can be used in different chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of biochemical assays and as a probe to study enzyme activities .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities .
Industry: Industrially, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacture of different industrial products .
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)oxan-4-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Tetrahydro-4H-pyran-4-ylamine: Similar structure but lacks the additional aminomethyl group.
4-(Aminomethyl)tetrahydropyran: Similar but with different positioning of the aminomethyl group.
Uniqueness: The uniqueness of [4-(Aminomethyl)oxan-4-yl]methanamine lies in its dual aminomethyl groups attached to the oxane ring, which provides it with distinct reactivity and versatility in chemical reactions compared to its analogs .
Properties
IUPAC Name |
[4-(aminomethyl)oxan-4-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAYPKGISTWLIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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